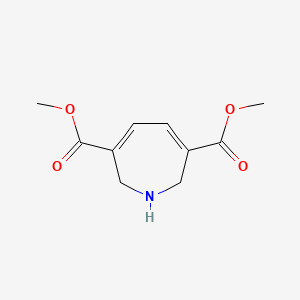
N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide is a derivative of sarcosine, an amino acid found in various biological tissues. This compound has gained attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-glycine-D2-N-methyl-D3-amide involves the acetylation of glycine followed by methylation. The reaction typically requires the use of acetic anhydride and methylamine under controlled conditions to ensure the desired isotopic labeling .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetylglycine derivatives, while reduction could produce N-methylglycine derivatives .
Scientific Research Applications
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace metabolic pathways.
Biology: Investigated for its role in cellular metabolism and signaling.
Medicine: Potential therapeutic applications due to its structural similarity to sarcosine, which is involved in various metabolic processes.
Industry: Utilized in the synthesis of other complex molecules and as a standard in analytical chemistry .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-Acetylglycine: Similar structure but lacks the methyl group.
N-Methylglycine (Sarcosine): Similar structure but lacks the acetyl group.
N-Acetyl-N-methylglycinamide: Similar structure but without isotopic labeling.
Uniqueness
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide is unique due to its isotopic labeling, which makes it valuable for tracing studies in metabolic research. Its combination of acetyl and methyl groups also provides distinct chemical properties compared to its analogs .
Properties
CAS No. |
1219802-57-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
138.196 |
IUPAC Name |
2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |
InChI Key |
FJMAXCRRCJSCIE-AUOAYUKBSA-N |
SMILES |
CC(=O)NCC(=O)NC |
Synonyms |
N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B571833.png)









![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)



